molecular formula C12H11ClN2OS B373900 4-chloro-5-(ethylthio)-2-phenylpyridazin-3(2H)-one CAS No. 25381-21-9

4-chloro-5-(ethylthio)-2-phenylpyridazin-3(2H)-one

Cat. No.: B373900
CAS No.: 25381-21-9
M. Wt: 266.75g/mol
InChI Key: TVIBWFLNOPASNJ-UHFFFAOYSA-N
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Description

4-chloro-5-(ethylthio)-2-phenylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by the presence of a chloro group at the 4th position, an ethylsulfanyl group at the 5th position, and a phenyl group at the 2nd position on the pyridazinone ring. Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-(ethylthio)-2-phenylpyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro group at the 4th position can be introduced through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced through nucleophilic substitution reactions using ethylthiol or ethylthiolate salts.

    Introduction of the Phenyl Group: The phenyl group can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling, using phenylboronic acid and appropriate catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-(ethylthio)-2-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated derivatives.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

4-chloro-5-(ethylthio)-2-phenylpyridazin-3(2H)-one has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: As a potential inhibitor of specific enzymes or receptors involved in biological pathways.

    Medicine: As a lead compound for the development of new therapeutic agents, particularly for its potential anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: As an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-5-(ethylthio)-2-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Inhibition of Enzymes: By binding to the active site of enzymes and preventing substrate binding or catalysis.

    Receptor Modulation: By binding to receptors and altering their signaling pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-phenyl-3(2H)-pyridazinone: Lacks the ethylsulfanyl group, which may affect its biological activity and chemical reactivity.

    5-(Ethylsulfanyl)-2-phenyl-3(2H)-pyridazinone:

    4-Chloro-5-(methylsulfanyl)-2-phenyl-3(2H)-pyridazinone: Contains a methylsulfanyl group instead of an ethylsulfanyl group, which may result in different biological activities and reactivity.

Uniqueness

4-chloro-5-(ethylthio)-2-phenylpyridazin-3(2H)-one is unique due to the presence of both the chloro and ethylsulfanyl groups, which contribute to its distinct chemical and biological properties. These functional groups may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various scientific research applications.

Properties

IUPAC Name

4-chloro-5-ethylsulfanyl-2-phenylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS/c1-2-17-10-8-14-15(12(16)11(10)13)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVIBWFLNOPASNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C(=O)N(N=C1)C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601331703
Record name 4-chloro-5-ethylsulfanyl-2-phenylpyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195437
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

25381-21-9
Record name 4-chloro-5-ethylsulfanyl-2-phenylpyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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